

# A-Technical-Guide-to-2-Chloro-6-fluoro-DL-phenylalanine

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## Compound of Interest

Compound Name: 2-Chloro-6-fluoro-DL-phenylalanine

Cat. No.: B1609412

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Chloro-6-fluoro-DL-phenylalanine** is a synthetically derived, non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its unique halogenation pattern on the phenyl ring imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic profiles of peptide-based drugs and other novel chemical entities. The incorporation of this NPAA can improve metabolic stability, modulate receptor binding affinity, and introduce conformational constraints, addressing common challenges in drug design.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of **2-Chloro-6-fluoro-DL-phenylalanine**, covering its chemical identity, synthesis, analytical characterization, applications, and safety protocols.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its core identity and properties. **2-Chloro-6-fluoro-DL-phenylalanine** is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The presence of both chloro and fluoro substituents at the ortho positions of the phenyl ring creates a unique electronic and steric environment.

While a specific, dedicated CAS Number for the racemic DL-mixture is not prominently listed in major chemical databases, the CAS numbers for closely related precursors and enantiomers are well-documented. For instance, the precursor 2-Chloro-6-fluoroaniline has a CAS Number of 363-51-9.[3] For synthetic and registration purposes, researchers may need to characterize the DL-mixture as a new substance.

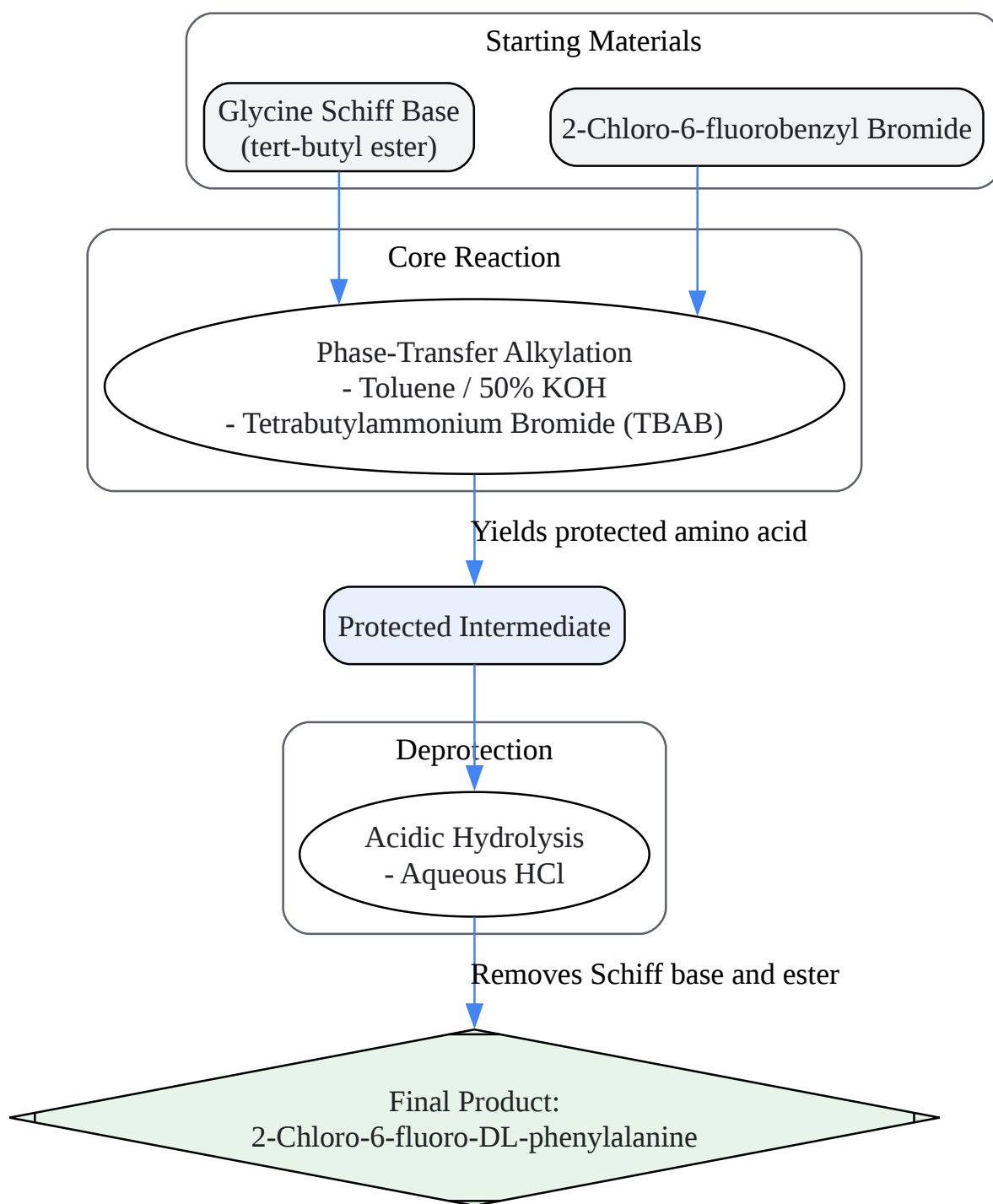
Table 1: Physicochemical Properties of **2-Chloro-6-fluoro-DL-phenylalanine** and Related Precursors

Property	Value	Source(s)
Compound Name	2-Chloro-6-fluoro-DL-phenylalanine	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClFNO <sub>2</sub>	-
Molecular Weight	217.62 g/mol	-
Appearance	Expected to be a white to off-white solid	[4]
Solubility	Expected to have slight solubility in polar organic solvents	[5]
Precursor: 2-Chloro-6-fluorobenzyl Bromide		
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClF	
Molecular Weight	223.47 g/mol	
Precursor: Glycine Schiff Base		
Molecular Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>2</sub>	
Molecular Weight	267.32 g/mol	

## Synthesis of 2-Chloro-6-fluoro-DL-phenylalanine

The synthesis of **2-Chloro-6-fluoro-DL-phenylalanine** is most effectively achieved through the alkylation of a glycine equivalent with a suitable benzyl halide. A common and robust method involves the phase-transfer catalyzed alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. To produce the racemic (DL) mixture, a non-chiral phase-transfer catalyst is employed.

The causality behind this choice of methodology lies in its operational simplicity, use of readily available starting materials, and generally high yields.<sup>[6]</sup> The Schiff base protects the glycine amine and activates the  $\alpha$ -carbon for deprotonation and subsequent alkylation. The tert-butyl ester provides protection for the carboxylic acid and can be removed under acidic conditions.



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*General synthetic workflow for 2-Chloro-6-fluoro-DL-phenylalanine.*

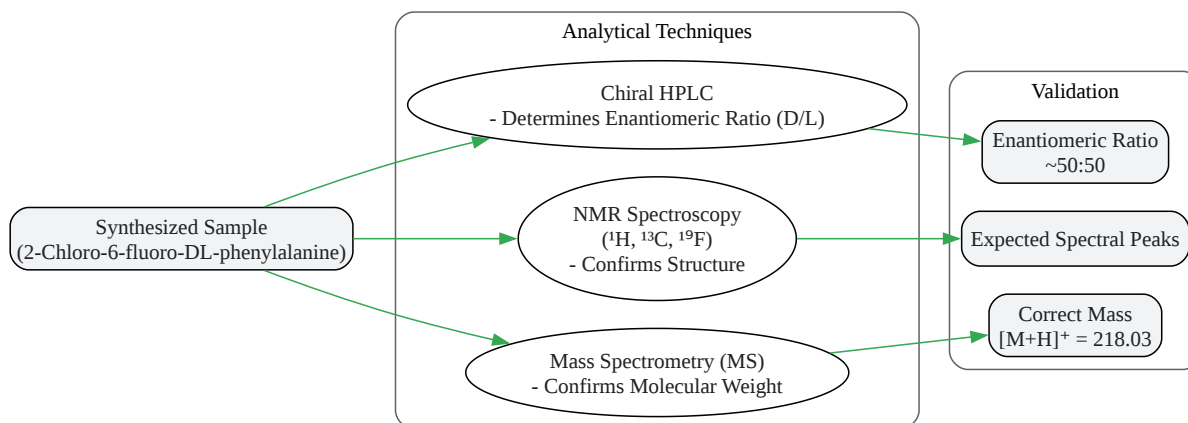
## Experimental Protocol: Racemic Synthesis

This protocol is a self-validating system; successful synthesis of the intermediate can be confirmed by TLC and mass spectrometry before proceeding to the final deprotection step.

- **Setup:** To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), 2-chloro-6-fluorobenzyl bromide (1.1 equiv.), and toluene.
- **Catalyst Addition:** Add a non-chiral phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).
- **Reaction Initiation:** Cool the mixture to 0°C and add 50% aqueous potassium hydroxide (KOH) dropwise with vigorous stirring. The biphasic nature of the reaction necessitates strong agitation to facilitate ion pair exchange and reaction at the interface.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the glycine Schiff base by Thin Layer Chromatography (TLC).
- **Workup & Isolation:** Upon completion, dilute the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate. Purification can be achieved via column chromatography.
- **Deprotection:** Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of aqueous hydrochloric acid (e.g., 3M HCl).
- **Final Product Isolation:** Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS). The product, **2-Chloro-6-fluoro-DL-phenylalanine**, will precipitate or can be isolated by removing the solvent and washing the resulting solid.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of the synthesized compound. A multi-technique approach provides a self-validating system for quality control.



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*Workflow for the analytical validation of the final product.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For **2-Chloro-6-fluoro-DL-phenylalanine**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are all highly informative.

- <sup>1</sup>H NMR: The aromatic region will show complex splitting patterns due to <sup>1</sup>H-<sup>1</sup>H and <sup>1</sup>H-<sup>19</sup>F couplings. The protons on the phenyl ring are expected between 7.0-7.5 ppm.[7] The α-proton and β-protons of the alanine backbone will appear further upfield.
- <sup>13</sup>C NMR: The spectrum will show 9 distinct carbon signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (<sup>1</sup>JCF), which is a definitive indicator of fluorination.[8]
- <sup>19</sup>F NMR: A single resonance will confirm the presence of the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[8]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

- Expected Ion:  $[M+H]^+ = 218.0330$  (Calculated for  $C_9H_{10}ClFNO_2^+$ )
- Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, providing a clear signature for the compound.

## Chiral High-Performance Liquid Chromatography (HPLC)

Since the product is a racemic mixture, chiral HPLC is the definitive method to confirm the presence of both enantiomers and determine their relative ratio. The choice of a chiral stationary phase (CSP) is critical for achieving separation.

Table 2: Exemplary Chiral HPLC Method Parameters

Parameter	Condition	Rationale
Column	Teicoplanin-based CSP (e.g., Chirobiotic T)	Macrocyclic glycopeptide phases are highly effective for separating N-acylated and underivatized amino acids.[9][10]
Mobile Phase	Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v)	Polar organic mode with acid/base modifiers to control ionization and improve peak shape.
Flow Rate	1.0 mL/min	Standard flow rate for analytical HPLC.
Column Temp.	25 °C	Temperature control ensures reproducible retention times.
Detection	UV at 210 nm or 260 nm	Phenylalanine derivatives have strong UV absorbance at these wavelengths.[9]
Expected Result	Two baseline-resolved peaks of approximately equal area.	Confirms the presence of both D- and L-enantiomers in a ~1:1 ratio.

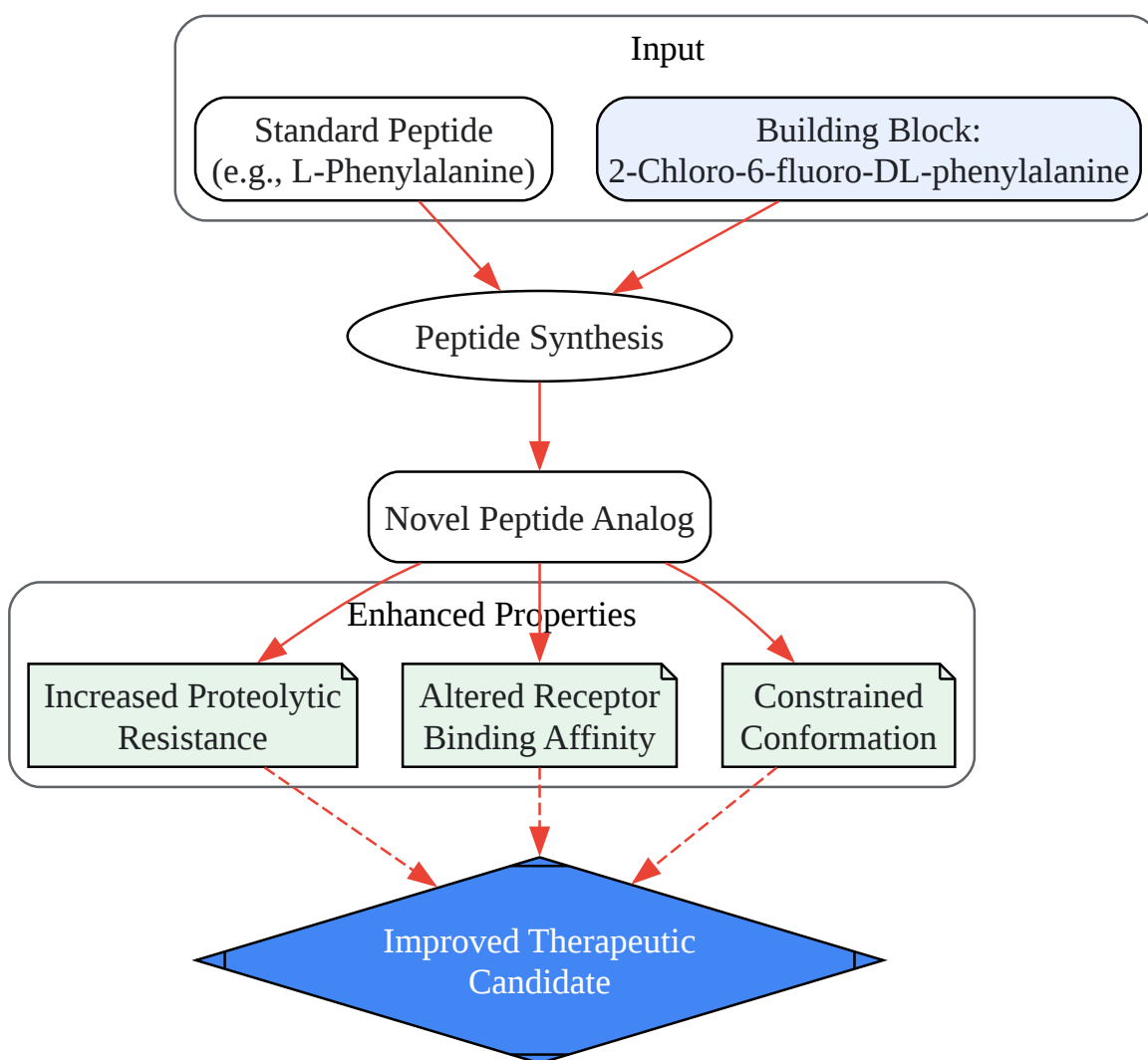
## Applications in Research and Drug Development

The primary value of **2-Chloro-6-fluoro-DL-phenylalanine** lies in its role as a specialized building block for creating molecules with enhanced drug-like properties.[11] As a non-proteinogenic amino acid, its incorporation into peptides or small molecules can confer several advantages.[2][12]

- **Enhanced Metabolic Stability:** The C-F and C-Cl bonds are strong, and the bulky ortho substituents can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the in-vivo half-life of peptide therapeutics.[1]



- **Modulation of Binding Affinity:** The electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring. This can change cation- $\pi$  interactions and hydrogen bonding potential, allowing for the fine-tuning of a drug's binding affinity and selectivity for its biological target.
- **Conformational Constraint:** The steric bulk of the ortho-substituents can restrict the rotation of the side chain, locking the peptide into a more rigid and biologically active conformation. This can lead to a significant increase in potency.<sup>[1]</sup>



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## References

- 1. benchchem.com [benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-fluoroaniline | C<sub>6</sub>H<sub>5</sub>ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L07654.06 [thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbino.com [nbino.com]
- 12. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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